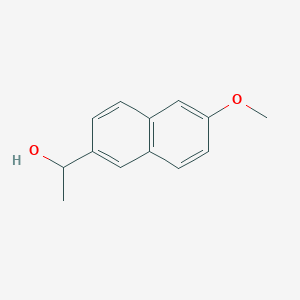

1-(6-Methoxy-2-Naphthyl)ethanol

Übersicht

Beschreibung

"1-(6-Methoxy-2-naphthyl)ethanol" is a chemical compound that has been studied for various applications, including its transformation into other compounds. It is notable for its involvement in asymmetric carbonylation reactions and other organic transformations.

Synthesis Analysis

The synthesis of "this compound" involves several chemical processes. One significant method is its asymmetric carbonylation to produce the methyl ester of (S)-naproxen, achieved with high chemical and optical yields using a PdCl2-CuCl2-DDPPI catalytic system (Xie et al., 1998). Another method involves the carbonylation of α-(6-Methoxyl-2-naphthyl)ethanol into methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid (Naproxen) using a PdCl2–CuCl2–PPh3–p-Ts catalyst system (Zhou et al., 1998).

Molecular Structure Analysis

The molecular structure of "this compound" and its complexes has been studied using various spectroscopic methods. For example, its structure in complexes with methanol was examined through IR fluorescence dip spectroscopy combined with DFT calculations, revealing the molecule's conformation and interactions (Barbu-Debus et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving "this compound" include alkyl-oxygen fission in its esters, influenced by the presence of methoxy or ethoxy groups (Kenyon & Sharan, 1966). Additionally, its carbonylation reactions have been characterized using gas chromatography and mass spectrometry (Chen et al., 1999).

Physical Properties Analysis

The physical properties of "this compound" are influenced by its interactions with other molecules. Studies have shown how the solvent's polarity and hydrogen-bond donor capability affect the photophysical properties of related compounds (Demets et al., 2006).

Chemical Properties Analysis

The chemical properties of "this compound" are key to its reactivity and utility in synthesis. For instance, its use in the synthesis of other compounds, such as (R)-1-(1-naphthyl)ethanol, showcases its versatility in organic chemistry (Amrutkar et al., 2013).

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Diese Verbindung ist eine organische Sauerstoffverbindung und wird in der organischen Synthese verwendet . Es ist ein vielseitiges Reagenz, das zur Herstellung einer Vielzahl anderer Verbindungen verwendet werden kann.

Pharmazeutische Forschung

“1-(6-Methoxy-2-Naphthyl)ethanol” ist eine mögliche Verunreinigung in kommerziellen Präparaten von Naproxen . Naproxen ist ein nicht-selektiver COX-Inhibitor, der in der Medizin üblicherweise als Schmerzmittel verwendet wird .

Umsetzung zum Methylester von Naproxen

Racemisches this compound kann in den Methylester von Naproxen umgewandelt werden . Diese Umwandlung ist in der pharmazeutischen Chemie von Bedeutung, da sie die Herstellung verschiedener Formen von Medikamenten ermöglicht.

Lösemitteleigenschaften

Diese Verbindung ist löslich in DMSO, Aceton, Dichlormethan und Ethylacetat . Seine Löslichkeitseigenschaften machen es in verschiedenen chemischen Reaktionen und Prozessen nützlich.

Biochemische Forschung

Als biochemisches Reagenz kann “this compound” in der lebenswissenschaftlichen Forschung verwendet werden . Es kann verwendet werden, um biologische Materialien oder organische Verbindungen zu untersuchen.

Lagerung und Handhabung

Diese Verbindung wird an einem kühlen, trockenen Ort in einem gut verschlossenen Behälter, fern von Oxidationsmitteln, gelagert . Diese Information ist entscheidend für Labore und Forscher, um die Verbindung sicher zu handhaben und zu lagern.

Wirkmechanismus

Safety and Hazards

1-(6-Methoxy-2-naphthyl)ethanol is harmful if swallowed, in contact with skin or if inhaled . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It is also recommended not to eat, drink or smoke when using this product .

Eigenschaften

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVJWFRUESFCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77301-42-9 | |

| Record name | 1-(6-Methoxy-2-naphthyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77301-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxynaphthalen-2-yl)ethanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077301429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-methoxynaphthalen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-METHOXYNAPHTHALEN-2-YL)ETHANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6731350NR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

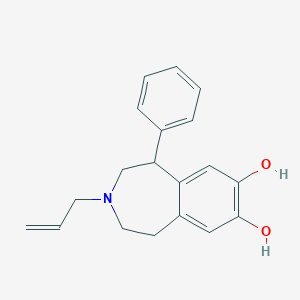

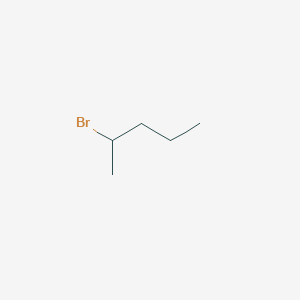

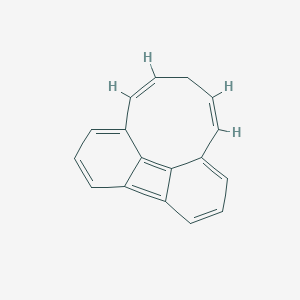

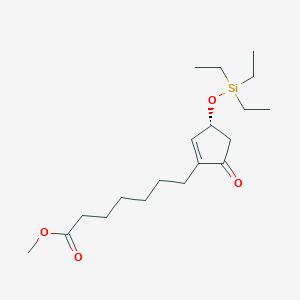

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(6-Methoxynaphthalen-2-yl)ethanol in pharmaceutical research?

A1: 1-(6-Methoxynaphthalen-2-yl)ethanol serves as a key intermediate in the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID) []. Its stereochemistry plays a crucial role in the pharmacological activity of Naproxen.

Q2: How can 1-(6-Methoxynaphthalen-2-yl)ethanol be synthesized efficiently?

A2: A multi-step synthesis with a 94% total yield starts from 2-methoxynaphthalene. This process involves bromination, Friedel-Crafts acetylation, and catalytic hydrogenation in a multiphase system [].

Q3: Are there any enzymatic methods for the kinetic resolution of 1-(6-Methoxynaphthalen-2-yl)ethanol?

A3: Yes, researchers have successfully employed various enzymes for this purpose. For example:

- Hemophore HasApf: This enzyme, when immobilized, catalyzes the asymmetric oxidation of the (R)-isomer of 1-(6-Methoxynaphthalen-2-yl)ethanol to its corresponding ketone. This ketone can then be selectively reduced to obtain the desired enantiomer [].

- Pea Protein Extract: A heme-binding protein complex (PX), potentially a cytochrome P450 enzyme, isolated from pea protein exhibits enantioselective oxidation activity towards 1-(6-Methoxynaphthalen-2-yl)ethanol. Depending on the preparation method (PEG aggregation or GA/compound modification), it can selectively oxidize either the (S)- or (R)-enantiomer, enabling the synthesis of both enantiomers in high purity [, ].

- Bacillus subtilis Hydrolase: A novel enantioselective hydrolase, designated as BBL, isolated from Bacillus subtilis RRL-BB1, demonstrates high enantioselectivity (≈99% ee) towards acyl derivatives of 1-(6-Methoxynaphthalen-2-yl)ethanol [].

Q4: What challenges are associated with utilizing enzymes for kinetic resolution?

A4: Traditional enzyme-catalyzed reactions often require expensive cofactors like NAD(P). Notably, the heme-binding protein derived from pea protein and the immobilized HasApf system function effectively without the addition of these external cofactors [, , ], offering a cost-effective advantage.

Q5: What are the potential applications of immobilized HasApf in biocatalysis?

A5: Immobilized HasApf demonstrates promising potential for industrial biocatalysis due to its continuous reusability, even after exposure to organic solvents []. This characteristic makes it a sustainable and environmentally friendly option for producing enantiopure compounds.

Q6: Can UV irradiation impact the stability of 1-(6-Methoxynaphthalen-2-yl)ethanol in pharmaceutical formulations?

A6: Yes, UV exposure can degrade 1-(6-Methoxynaphthalen-2-yl)ethanol in certain formulations. Studies have shown that while naproxen tablets themselves might resist degradation, powdered or suspended forms are susceptible, leading to the formation of 2-acetyl-6-methoxy-naphthalene and 1-(6-Methoxy-2-naphthyl) ethanol as photoproducts [].

Q7: What analytical techniques are employed to monitor 1-(6-Methoxynaphthalen-2-yl)ethanol and its impurities?

A7: High-performance liquid chromatography (HPLC) coupled with UV detection serves as a robust method for quantifying 1-(6-Methoxynaphthalen-2-yl)ethanol and its associated impurities []. This technique allows for the separation and detection of various compounds present in a mixture, ensuring quality control in pharmaceutical preparations.

Q8: What spectroscopic techniques are used to characterize 1-(6-Methoxynaphthalen-2-yl)ethanol?

A8: While the provided abstracts do not explicitly mention specific spectroscopic data for 1-(6-Methoxynaphthalen-2-yl)ethanol, techniques like Nuclear Magnetic Resonance (NMR) are commonly used to determine the structures of this compound and its derivatives. FTIR analysis has been used to study the heme-binding properties of immobilized HasApf, indicating its potential for investigating enzyme-substrate interactions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.